molecular formula C11H17NO2 B183788 2-((3-Ethoxybenzyl)amino)ethanol CAS No. 889949-65-9

2-((3-Ethoxybenzyl)amino)ethanol

Cat. No.: B183788
CAS No.: 889949-65-9
M. Wt: 195.26 g/mol
InChI Key: VTMUKQGLBGZEHN-UHFFFAOYSA-N
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Description

2-((3-Ethoxybenzyl)amino)ethanol is a secondary amine derivative featuring a benzyl group substituted with an ethoxy moiety at the meta position and an ethanolamine side chain. For instance, related benzylamino ethanol derivatives are frequently synthesized via nucleophilic substitution reactions involving bromoethanol and amines, as seen in the preparation of 2-((2-methoxyethyl)(methyl)amino)ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethoxybenzyl)amino)ethanol typically involves the reaction of 3-ethoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine on the epoxide ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethoxybenzyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-Ethoxybenzyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Ethoxybenzyl)amino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzylamino Ethanols

The benzylamino ethanol scaffold is highly versatile, with substituents on the aromatic ring and the amino-ethanol chain significantly influencing properties. Key analogs include:

Compound Name Substituents on Benzyl Group Key Features Reference
2-((3-Ethoxybenzyl)amino)ethanol 3-ethoxy Meta-substituted ethoxy group; potential for moderate polarity and H-bonding
2-((2-Methoxyethyl)(methyl)amino)ethanol 2-methoxyethyl (non-aromatic) Ether-linked methoxy group; higher flexibility
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol 3-bromo, 5-ethoxy, 4-(2-fluorobenzyloxy) Halogen and bulky substituents; increased steric hindrance
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol 3-chloro, 5-methoxy, 4-(4-fluorobenzyloxy) Electronegative substituents; altered electronic properties
2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol 3-trifluoromethyl Strong electron-withdrawing group; enhanced lipophilicity

Key Observations :

  • Substituent Position : Meta-substituted ethoxy groups (as in the target compound) are associated with moderate steric and electronic effects, compared to ortho- or para-substituted analogs .
  • Electron-Withdrawing Groups : The trifluoromethyl group () drastically alters solubility and reactivity due to its electronegativity .

Physicochemical Properties

  • Vaporization Enthalpy: For 2-(benzyl-amino)-ethanol, vaporization enthalpy calculations suggest strong intermolecular H-bonding, a trait likely shared with this compound due to its hydroxyl and amino groups .
  • Solubility : Ethoxy and fluorinated substituents (–6) reduce water solubility compared to hydroxy-substituted analogs.

Biological Activity

2-((3-Ethoxybenzyl)amino)ethanol, also known as 2-[(3-ethoxyphenyl)methylamino]ethanol, is a compound with diverse biological activities. Its unique structure, which includes an amino group and an ethoxybenzyl moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H17NO2·HCl
  • IUPAC Name : 2-[(3-ethoxyphenyl)methylamino]ethanol; hydrochloride
  • Synthesis : Typically synthesized through the reaction of 3-ethoxybenzylamine with ethylene oxide followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It binds to specific enzymes or receptors, modulating their activity through:

  • Hydrogen Bonding : The ethanol group facilitates hydrogen bonding interactions.
  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can vary significantly depending on the specific structure and substituents present .

Compound Target Bacteria MIC (mg/mL)
2-EthoxybenzylamineStaphylococcus aureus0.125 - 0.5
2-AminoethanolEscherichia coli0.0625 - 1.0

Enzyme Inhibition

The compound has been studied for its potential to inhibit protein tyrosine phosphatase (PTP1B), a target for treating type 2 diabetes and obesity. Inhibition of this enzyme can lead to increased insulin sensitivity and reduced blood glucose levels .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. This activity is often evaluated through assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.

Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial properties of related benzylamine derivatives, showing significant inhibition against various bacterial strains. The results indicated that modifications in the benzyl ring could enhance antibacterial efficacy.
    • Findings : The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains, aligning with trends observed in other studies focusing on similar chemical classes .
  • Enzyme Interaction Study : Research focusing on PTP1B inhibitors highlighted the potential of ethoxy-substituted amines to modulate enzyme activity effectively. In vitro assays demonstrated that certain derivatives could achieve IC50 values in the low micromolar range, suggesting promising therapeutic applications .

Properties

IUPAC Name

2-[(3-ethoxyphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-11-5-3-4-10(8-11)9-12-6-7-13/h3-5,8,12-13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMUKQGLBGZEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405902
Record name 2-[(3-ethoxybenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-65-9
Record name 2-[(3-ethoxybenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(3-ethoxyphenyl)methyl]amino}ethan-1-ol
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